Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate

Pharmaceutical impurity profiling ANDA method validation 5-HT4 agonist quality control

Procure this compound as Prucalopride Impurity D reference standard for HPLC/GC method development, system suitability testing, and forced degradation studies. Its regulatory-compliant characterization documentation supports ANDA filing requirements, and its 97% purity with CoA ensures reliable quantitation of this specific process-related impurity in drug substance and drug product. Also serves as a protected intermediate for 5-HT4 receptor agonist synthesis.

Molecular Formula C10H10ClNO3
Molecular Weight 227.64 g/mol
CAS No. 182808-04-4
Cat. No. B1422852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate
CAS182808-04-4
Molecular FormulaC10H10ClNO3
Molecular Weight227.64 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C2=C1OCC2)N)Cl
InChIInChI=1S/C10H10ClNO3/c1-14-10(13)6-4-7(11)8(12)5-2-3-15-9(5)6/h4H,2-3,12H2,1H3
InChIKeyVIKJMUYUUPEQNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate (CAS 182808-04-4): Procurement-Relevant Identity and Class Context


Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate (CAS 182808-04-4) is a chlorinated dihydrobenzofuran methyl ester that functions as a critical reference standard and synthetic intermediate in the pharmaceutical quality control and manufacture of 5-HT4 receptor agonists [1]. It is officially designated as Prucalopride Impurity D and serves as an essential analytical marker for Abbreviated New Drug Application (ANDA) method validation, as well as a key building block for the enterokinetic agent R108512 . The compound exhibits a molecular weight of 227.64 g/mol (C10H10ClNO3) and is commercially supplied at ≥97% purity as an off-white solid .

Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate: Why Generic Ester or Acid Analogs Cannot Be Substituted


Within the dihydrobenzofuran-7-carboxylate class, seemingly minor structural variations—ester alkyl chain length, free acid versus ester functionality, and substitution pattern—produce measurable differences in molecular properties, synthetic utility, and regulatory identity [1]. Substituting the methyl ester with the ethyl ester analog (Prucalopride Impurity 46) introduces a mass shift of +14 Da (C2H5 vs. CH3) that alters chromatographic retention and MS detection parameters, while the free carboxylic acid (CAS 123654-26-2) exhibits a mass reduction of 14 Da relative to the methyl ester and requires different coupling conditions in downstream amide bond formation . Furthermore, this specific methyl ester carries the formal regulatory designation of Prucalopride Impurity D, making it the only structurally and analytically validated reference standard acceptable for pharmacopeial compliance in prucalopride ANDA submissions . The evidence below quantifies these differentiation dimensions.

Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate: Quantitative Comparative Evidence for Scientific Selection


Defined Regulatory Identity as Prucalopride Impurity D Enables Pharmacopeial Method Validation

This compound is formally designated Prucalopride Impurity D and is supplied with characterization data compliant with regulatory guidelines for ANDA submissions, method validation, and QC applications [1]. In contrast, the ethyl ester analog (Prucalopride Impurity 46) and the free carboxylic acid analog (CAS 123654-26-2) carry different impurity designations and are not substitutable for Impurity D in pharmacopeial compliance documentation [2].

Pharmaceutical impurity profiling ANDA method validation 5-HT4 agonist quality control

Methyl Ester Synthetic Yield from Carboxylic Acid: 92.9% Under Standard Conditions

Esterification of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid with thionyl chloride in methanol proceeds with a reported yield of 92.9% to afford the target methyl ester [1]. This high yield demonstrates the synthetic accessibility of the methyl ester from the common carboxylic acid intermediate, a key consideration for laboratories performing in-house synthesis versus direct procurement.

Organic synthesis Esterification efficiency Process chemistry

Commercial Availability at 97% Purity with Full Analytical Documentation

The target compound is commercially available from multiple reputable suppliers at a standard purity of 97% . Suppliers provide certificates of analysis (CoA) with detailed characterization data (NMR, HPLC, GC) compliant with regulatory guidelines . In contrast, the ethyl ester analog (Prucalopride Impurity 46) is primarily available on a custom synthesis basis with longer lead times and variable pricing [1].

Reference standard procurement Analytical chemistry Quality control

Role as Key Intermediate for Enterokinetic Agent R108512 with Established Synthetic Pathway

The target methyl ester is an established intermediate in the preparation of the enterokinetic agent R108512 (prucalopride) . A scalable synthetic method for the corresponding carboxylic acid (CAS 123654-26-2) has been published with a total yield improvement to 60-70% using an optimized zinc-mediated ring closure [1]. The methyl ester serves as a protected form of the carboxylic acid, facilitating downstream amide coupling reactions with 1-(3-methoxypropyl)-4-piperidinamine to yield the active pharmaceutical ingredient [2].

Drug synthesis Process chemistry 5-HT4 agonist intermediates

Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate: Evidence-Based Procurement and Application Scenarios


ANDA Analytical Method Development and Validation for Prucalopride

Procure this compound as Prucalopride Impurity D reference standard for HPLC/GC method development, system suitability testing, and forced degradation studies. Its regulatory-compliant characterization documentation supports ANDA filing requirements, and its 97% purity with CoA ensures reliable quantitation of this specific process-related impurity in drug substance and drug product [1].

Synthesis of Prucalopride Analogs and 5-HT4 Agonist SAR Exploration

Use as a protected intermediate for amide coupling reactions to generate novel 5-HT4 receptor agonists. The methyl ester can be directly coupled with amine building blocks or hydrolyzed to the free carboxylic acid (CAS 123654-26-2) for alternative coupling strategies. The 4-amino-5-chloro substitution pattern on the dihydrobenzofuran core is critical for 5-HT4 receptor affinity (prucalopride Ki = 2.5 nM) [2].

Process Chemistry Optimization for Enterokinetic Agent Manufacture

Employ in process development studies to evaluate esterification efficiency (92.9% yield demonstrated) or to investigate alternative synthetic routes to the prucalopride scaffold. The compound's well-characterized spectroscopic properties (NMR: δ 7.43 (s, 1H), 4.60 (t, J=8.8 Hz, 2H), 3.68 (s, 3H), 2.97 (t, J=8.8 Hz, 2H); MS: m/z 228.0, 230.1 (M+H)+) facilitate reaction monitoring and intermediate identification [3].

Quality Control Reference Material for Prucalopride Batch Release

Utilize as a certified reference standard for quantifying Impurity D levels in prucalopride API and finished dosage forms per ICH Q3A/Q3B guidelines. The compound is supplied with full traceability and can be further qualified against USP or EP prucalopride impurity standards upon request .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.